molecular formula C22H26N4O2S B10984999 4-phenyl-N-[3-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide

4-phenyl-N-[3-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide

Cat. No.: B10984999
M. Wt: 410.5 g/mol
InChI Key: ZQSRMVOGCIEGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-N-[3-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a thiomorpholine moiety, and phenyl groups. Its diverse functional groups make it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[3-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Incorporation of the Thiomorpholine Moiety: Thiomorpholine can be synthesized by reacting morpholine with sulfur or sulfur-containing reagents.

    Final Coupling Reaction: The final step involves coupling the piperazine, phenyl, and thiomorpholine moieties using appropriate coupling agents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[3-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-phenyl-N-[3-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-N-[3-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its anti-tubercular activity may involve inhibition of key enzymes in the Mycobacterium tuberculosis bacterium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-[3-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiomorpholine moiety, in particular, differentiates it from other similar compounds and contributes to its specific properties and applications .

Properties

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

4-phenyl-N-[3-(thiomorpholine-4-carbonyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C22H26N4O2S/c27-21(25-13-15-29-16-14-25)18-5-4-6-19(17-18)23-22(28)26-11-9-24(10-12-26)20-7-2-1-3-8-20/h1-8,17H,9-16H2,(H,23,28)

InChI Key

ZQSRMVOGCIEGJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)N4CCSCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.